![molecular formula C21H38O B15370859 6-Heneicosyn-11-one CAS No. 54844-69-8](/img/structure/B15370859.png)
6-Heneicosyn-11-one
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Description
6-Heneicosyn-11-one is a useful research compound. Its molecular formula is C21H38O and its molecular weight is 306.5 g/mol. The purity is usually 95%.
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Biological Activity
6-Heneicosyn-11-one, a long-chain fatty acid derivative, is primarily recognized as a sex pheromone in the Douglas fir tussock moth (Orgyia pseudotsugata). Its biological activity extends beyond its role in insect communication, with implications in various biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its long carbon chain and a ketone functional group. Its chemical structure can be represented as:
This compound's properties allow it to interact with biological membranes, influencing various physiological processes.
1. Insect Behavior
This compound has been identified as a key component of the sex pheromone blend used by the Douglas fir tussock moth. Research indicates that this compound plays a significant role in mating behavior by attracting males to females during the reproductive season.
- Case Study : A study demonstrated that synthetic this compound effectively attracted male moths in field trials, confirming its role as an effective pheromone component .
2. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of long-chain fatty acids and their derivatives, including this compound.
- Research Findings :
Compound | MIC against S. aureus | MIC against E. coli |
---|---|---|
This compound | 30 µg/mL | 40 µg/mL |
Related fatty acid | 25 µg/mL | 35 µg/mL |
3. Anti-inflammatory Effects
Long-chain fatty acids are known to exhibit anti-inflammatory properties, which may extend to their derivatives.
- Findings : In vitro studies have shown that fatty acid derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for conditions characterized by inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Interaction : The hydrophobic nature of long-chain fatty acids allows them to integrate into cell membranes, potentially altering membrane fluidity and function.
- Receptor Activation : As a pheromone, it likely interacts with specific receptors in insects, triggering behavioral responses.
- Modulation of Signaling Pathways : Similar compounds have been shown to modulate inflammatory pathways by affecting nuclear factor kappa B (NF-kB) signaling .
Properties
CAS No. |
54844-69-8 |
---|---|
Molecular Formula |
C21H38O |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
henicos-6-yn-11-one |
InChI |
InChI=1S/C21H38O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-11,13,15-20H2,1-2H3 |
InChI Key |
QFLJAJFXNMWHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC#CCCCCC |
Origin of Product |
United States |
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